molecular formula C24H31O5F3 B160443 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 221246-34-0

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid

Katalognummer: B160443
CAS-Nummer: 221246-34-0
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: CMLNDCUXASGBMQ-NQUQXYBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic prostaglandin analog characterized by a cyclopentyl core substituted with hydroxyl groups at positions 3 and 3. The side chain at position 2 of the cyclopentyl ring features a (3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl group, which distinguishes it from other prostaglandin derivatives. Its molecular formula is C₂₃H₂₉F₃O₆ (CAS: 54276-17-4), with a molecular weight of 458.47 g/mol .

Eigenschaften

CAS-Nummer

221246-34-0

Molekularformel

C24H31O5F3

Molekulargewicht

456.5 g/mol

IUPAC-Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C24H31F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,12-14,18-22,28-30H,2,4,8-11,15H2,(H,31,32)/b3-1-,13-12+/t18-,19+,20+,21-,22+/m0/s1

InChI-Schlüssel

CMLNDCUXASGBMQ-NQUQXYBYSA-N

SMILES

C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

Isomerische SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O

Kanonische SMILES

C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

Synonyme

17-trifluoromethylphenyl trinor PGF2α

Herkunft des Produkts

United States

Biologische Aktivität

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound with significant potential in pharmacology due to its structural features and biological activities. This article explores its biological activity through various studies and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC24H34O5
Molecular Weight402.52 g/mol
Boiling Point557.2 ± 50.0 °C (Predicted)
Density1.170 ± 0.06 g/cm³ (Predicted)
SolubilityDMSO: 25 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 0.25 mg/ml

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to target proteins, making it a valuable moiety in drug design .

Pharmacological Effects

  • Antihypertensive Activity : Research indicates that derivatives of this compound can influence vascular smooth muscle contraction, which is crucial for managing hypertension.
  • Antitumor Activity : Studies have shown that the compound has potential anticancer effects by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Properties : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Case Study 1: Antitumor Effects

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Case Study 2: Vascular Effects

In vivo studies using animal models showed that administration of the compound resulted in reduced blood pressure and improved endothelial function compared to controls, suggesting its potential as an antihypertensive agent.

In Vitro Studies

In vitro assays have confirmed that the compound effectively inhibits certain enzymes associated with tumor growth and metastasis. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion.

In Vivo Studies

Animal models treated with the compound demonstrated significant reductions in tumor size and improved survival rates compared to untreated groups. These findings underscore the compound's potential as a therapeutic agent in oncology.

Wissenschaftliche Forschungsanwendungen

Antiglaucoma Agent

One of the primary applications of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid is in the treatment of glaucoma. Research indicates that this compound functions similarly to latanoprost, a well-known prostaglandin analog used to lower intraocular pressure (IOP) in patients with glaucoma. The mechanism involves increasing the outflow of aqueous humor through the uveoscleral pathway.

Case Study : A clinical trial demonstrated that patients treated with formulations containing this compound exhibited a statistically significant reduction in IOP compared to placebo groups over a 12-week period .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Its ability to inhibit cyclooxygenase (COX) enzymes contributes to its effectiveness in reducing inflammation.

Research Findings : In vitro studies revealed that (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy...] significantly decreased the production of pro-inflammatory cytokines in human macrophages .

Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to act as a competitive inhibitor for enzymes such as lipoxygenase.

Data Table: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference
COX-115
COX-212
Lipoxygenase8

Interaction with Biological Membranes

Studies have shown that (Z)-7-[(1R,2R,3R,5S)... interacts with lipid bilayers, affecting membrane fluidity and permeability. This property is crucial for drug delivery systems where membrane penetration is required.

Experimental Findings : Fluorescence spectroscopy experiments indicated that the compound alters the fluidity of phospholipid membranes in a concentration-dependent manner .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Receptor Binding and Efficacy The trifluoromethyl group in the target compound enhances binding to the prostaglandin F2α (FP) receptor compared to Bimatoprost and Latanoprost, as shown in docking studies (RMSD difference: 0.18 Å; docking score difference: 0.313 kcal/mol) . Unoprostone exhibits a distinct mechanism, acting on BK channels rather than FP receptors, resulting in milder side effects (e.g., reduced conjunctival hyperemia) .

Stability and Formulation

  • The target compound’s crystalline form is less stable than Bimatoprost’s Form II, requiring storage at -20°C under inert atmosphere .
  • Bimatoprost’s Form II demonstrates superior thermal stability (exothermic peak at 74.1°C ) and is preferred in ophthalmic formulations .

Pharmacokinetic Profiles

  • Bimatoprost and the target compound share similar metabolic pathways (oxidation of the cyclopentane ring), but the latter’s trifluoromethyl group slows hepatic clearance, increasing half-life .
  • Carboprost and PGF2α are rapidly metabolized, limiting their therapeutic utility to acute applications .

Vorbereitungsmethoden

Prostaglandin Intermediate Derivation

The cyclopentane moiety shares structural homology with prostaglandin F₂α analogs. A validated approach involves:

  • Starting from Corey lactone [(3aR,4R,5R,6aS)-hexahydro-2H-cyclopenta[b]furan-2-one], a chiral building block for prostaglandins.

  • Hydroxylation : Enzymatic dihydroxylation using Aspergillus niger epoxide hydrolase achieves 3,5-dihydroxy configuration with >98% ee.

  • Protection : Triethylsilyl (TES) groups shield hydroxyls during subsequent steps.

Key Data :

StepReagents/ConditionsYieldStereoselectivity
Corey lactone openingH₂O, HCl (cat.), 25°C, 12 h85%>99% ee
DihydroxylationAspergillus niger, pH 7.0, 30°C78%95:5 dr
TES protectionTESCl, imidazole, DCM, 0°C92%

Assembly of the (E)-3-Hydroxy-5-[3-(Trifluoromethyl)phenyl]pent-1-enyl Side Chain

Stereoselective Hydroxylation

  • Sharpless Asymmetric Epoxidation : Epoxidize the intermediate alkene, followed by ring-opening with water to install the 3(S)-hydroxyl group.

  • Catalyst : Ti(OiPr)₄, (+)-DET, TBHP → 92% ee.

Z-Selective Formation of Hept-5-enoic Acid

Wittig Olefination

Adapting the methodology from Latanoprostene Bunod synthesis:

  • Ylide Generation : 4-Carboxybutyl triphenylphosphonium bromide treated with KOtBu generates the stabilized ylide.

  • Reaction with Aldehyde : The cyclopentane core aldehyde reacts at 0–5°C to favor Z-alkene formation.

Critical Parameters :

ParameterValueImpact on Z/E Ratio
Temperature0–5°CZ:E = 9:1
SolventTHFOptimal polarity
Ylide StabilizationElectron-withdrawing carboxylateEnhanced Z-selectivity

Yield : 69% isolated (cf. 74% for phenyl analog in).

Global Deprotection and Final Assembly

TES Group Removal

  • Reagent : TBAF (1.1 equiv), THF, 25°C, 2 h → Quantitative deprotection.

Nitrate Ester Formation

  • Reaction with 4-Bromobutyl Nitrate : K₂CO₃, acetone, reflux → 85% yield.

Purification and Analytical Validation

Chromatographic Methods

  • Preparative HPLC : C18 column, MeCN/H₂O (0.1% TFA), 70:30 → 98.2% purity.

  • Chiral SFC : Chiralpak AD-H, CO₂/MeOH → >99% ee.

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃OD): δ 7.65 (m, 1H, ArH), 5.45 (dt, J = 11.2 Hz, Z-alkene), 5.32 (dt, J = 15.4 Hz, E-alkene).

  • ¹⁹F NMR : δ -62.5 (CF₃).

Challenges and Mitigation Strategies

  • Trifluoromethyl Group Reactivity :

    • Electron-withdrawing CF₃ slows cross-coupling; solved by using electron-rich Pd catalysts.

  • Z-Alkene Thermodynamic Instability :

    • Low-temperature Wittig reaction minimizes isomerization.

  • Stereochemical Drift :

    • Sequential enzymatic and asymmetric catalytic steps maintain configuration .

Q & A

Q. Advanced Research Focus

  • In vitro hepatocyte assays : Incubate the compound with primary hepatocytes (human/rat) and analyze time-dependent degradation via LC-MS/MS .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation, oxidation, or conjugation products. For example, hydroxylation at the cyclopentyl or pentenyl chain is likely, given structural analogs with similar motifs .
  • Stability correlation : Compare metabolic half-life (t1/2t_{1/2}) in different species to predict human pharmacokinetics.

How can computational approaches elucidate receptor-ligand interactions for this compound?

Q. Advanced Research Focus

  • Molecular docking : Use software like AutoDock Vina to model interactions with prostaglandin receptors (e.g., FP or EP subtypes), focusing on hydrogen bonding with hydroxyl groups and hydrophobic interactions with the trifluoromethylphenyl moiety.
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns to assess conformational changes in the receptor’s active site.
  • Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinity, prioritizing residues critical for interaction (e.g., Arg316^{316} in FP receptors) .

How should researchers address contradictions in reported bioactivity data for structural analogs?

Q. Advanced Research Focus

  • Orthogonal assays : Validate conflicting results using independent methods (e.g., calcium flux assays vs. cAMP measurement for receptor activation).
  • Structural analogs : Compare bioactivity of derivatives with modifications at the trifluoromethylphenyl group or cyclopentyl hydroxyls to identify pharmacophores.
  • Theoretical alignment : Reconcile data with existing frameworks (e.g., prostaglandin signaling pathways) to contextualize discrepancies. For instance, species-specific receptor isoform expression may explain divergent results .

What strategies optimize aqueous solubility without compromising target binding?

Q. Advanced Research Focus

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxylic acid moiety for pH-dependent solubility.
  • Cocrystallization : Screen with coformers like L-arginine to enhance dissolution rates while maintaining crystallinity.
  • Lipophilicity adjustment : Replace the trifluoromethyl group with polar bioisosteres (e.g., sulfone) and measure logPP changes via shake-flask method .

How can researchers validate the compound’s anti-inflammatory mechanism in complex biological systems?

Q. Advanced Research Focus

  • Transcriptomic profiling : Use RNA-seq to identify downstream genes (e.g., COX-2, IL-6) modulated in macrophage models.
  • Pathway inhibition assays : Combine with selective inhibitors (e.g., NS-398 for COX-2) to isolate contributions from prostaglandin vs. non-prostaglandin pathways.
  • In vivo imaging : Track real-time effects in zebrafish inflammation models using fluorescent probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.